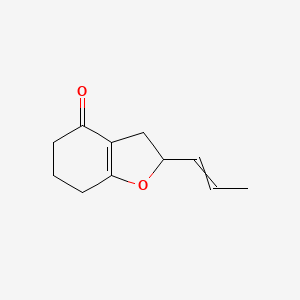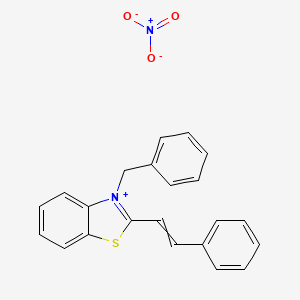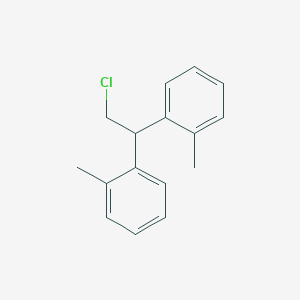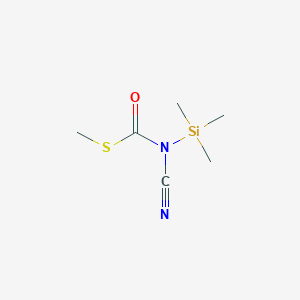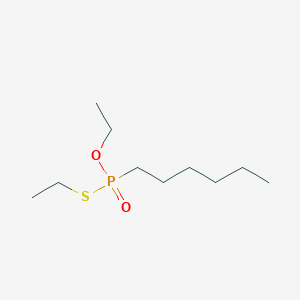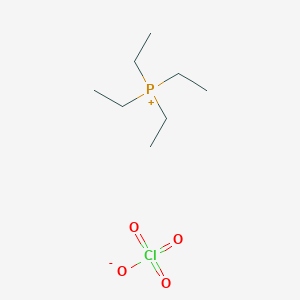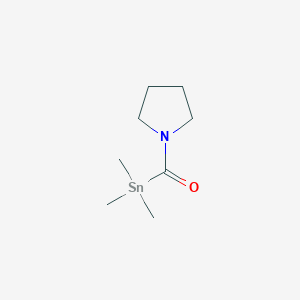
(Pyrrolidin-1-yl)(trimethylstannyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyrrolidin-1-yl)(trimethylstannyl)methanone is a compound that features a pyrrolidine ring attached to a methanone group, which is further bonded to a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrrolidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of pyrrolidine with trimethylstannylmethanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Pyrrolidin-1-yl)(trimethylstannyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are derivatives with different functional groups replacing the trimethylstannyl group.
Scientific Research Applications
(Pyrrolidin-1-yl)(trimethylstannyl)methanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pyrrolidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets through its functional groups. The pyrrolidine ring can interact with biological receptors, while the trimethylstannyl group can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(Pyrrolidin-1-yl)(trimethylstannyl)methanone is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
116858-81-2 |
|---|---|
Molecular Formula |
C8H17NOSn |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
pyrrolidin-1-yl(trimethylstannyl)methanone |
InChI |
InChI=1S/C5H8NO.3CH3.Sn/c7-5-6-3-1-2-4-6;;;;/h1-4H2;3*1H3; |
InChI Key |
FCZSGISOTBGBSL-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


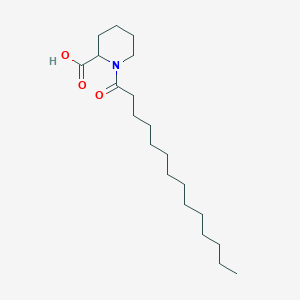

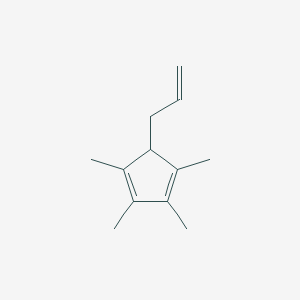
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
